Physicochemical Property Differentiation vs. 2-Methoxy Analog
The target compound's 2-ethoxy substituent on the pyrimidine ring provides a measurable increase in lipophilicity and steric bulk compared to a 2-methoxy analog such as 1-(3,5-dimethoxyphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea. The target compound has a computed XLogP3-AA of 2.2 and a topological polar surface area consistent with 6 hydrogen bond acceptors [1], whereas replacing the ethoxy with a methoxy group is expected to reduce XLogP by approximately 0.3–0.5 log units based on standard fragment contribution methods [2]. The additional methylene unit in the ethoxy group also increases the rotatable bond count from 5 to 6, affecting conformational entropy upon binding. These differences are quantifiable and directly influence passive membrane permeability, metabolic stability, and target-binding thermodynamics in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-(3,5-Dimethoxyphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea (estimated XLogP ≈ 1.7–1.9; no experimental data available) |
| Quantified Difference | Δ XLogP ≈ +0.3 to +0.5 (predicted) |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm); comparator values are fragment-based estimates; no experimental logP/logD data identified for either compound |
Why This Matters
For medicinal chemistry programs where lipophilicity governs blood-brain barrier penetration or solubility-limited absorption, the ethoxy-to-methoxy substitution provides a tuneable, quantifiable physicochemical handle that cannot be replicated by generic methoxy analogs.
- [1] PubChem Compound Summary for CID 76147878, 1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea. National Center for Biotechnology Information (2025). View Source
- [2] Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861–893. View Source
